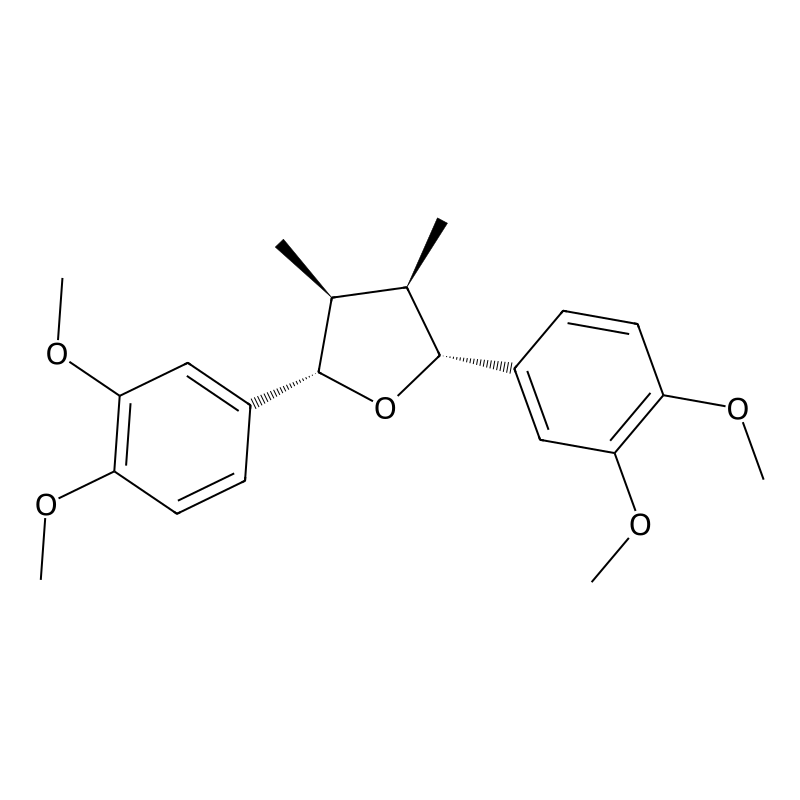Galgravin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Galgravin is a tetrahydrofuran lignan, a type of naturally occurring organic compound found in various medicinal plants, including Piper wallichii, Tridax procumbens, Acorus tatarinowii Schott, and Schisandra propinqua []. Its potential in scientific research stems from its observed bioactivities, prompting further investigation into its therapeutic applications.
Anti-inflammatory and Analgesic Properties
Studies have shown that galgravin exhibits anti-inflammatory and analgesic (pain-relieving) effects. Research suggests it does this by inhibiting platelet activating factor (PAF), a signaling molecule involved in inflammation and pain pathways [, ]. This finding holds promise for exploring galgravin as a potential treatment for inflammatory conditions and pain management.
Other Potential Applications
Preliminary research also suggests that galgravin may possess other potential therapeutic applications. Some studies indicate its possible role in:
- Hepatoprotection: Galgravin may offer protective effects against liver damage [].
- Antitumor activity: In vitro studies suggest galgravin may have antitumor properties against certain cancer cell lines [].
- Antioxidant activity: Galgravin may exhibit antioxidant properties, potentially offering benefits in conditions associated with oxidative stress [].
Galgravin is a chemical compound classified as an aryltetrahydrofuran, characterized by its unique structure featuring two 3,4-dimethoxyphenyl substituents at positions 2 and 5, along with two methyl groups. Its molecular formula is C22H28O5, and it has been identified as a bioactive component derived from the plant Piper kadsura . Galgravin exhibits a range of pharmacological activities, particularly in the context of inflammation and bone health.
Research has demonstrated that galgravin possesses significant anti-inflammatory properties. In vitro studies show that it inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in lipopolysaccharide-stimulated macrophages . Furthermore, galgravin has been shown to suppress the activation of nuclear factor kappa B, a key regulator in inflammatory responses . It also exhibits potential benefits in bone health by inhibiting bone resorption and promoting mineralization .
- Phenolic Coupling Reactions: Utilizing appropriate phenolic precursors to construct the aryltetrahydrofuran skeleton.
- Functional Group Modifications: Introducing methoxy groups through methylation processes.
- Isolation Techniques: Employing chromatography techniques for purification after extraction from plant sources.
These methods ensure high yields and purity of galgravin for research and therapeutic applications.
Galgravin has several notable applications:
- Anti-Inflammatory Agent: Used in research for its potential to treat inflammatory diseases.
- Bone Health: Investigated for its role in enhancing bone mineralization and aiding in fracture healing .
- Pharmaceutical Development: As a lead compound in drug formulation targeting inflammation-related conditions.
Studies have explored the interactions of galgravin with various biological systems:
- Cellular Interactions: Galgravin has been shown to modulate signaling pathways involved in inflammation, particularly through its effects on macrophages.
- Pharmacokinetics: Research indicates that galgravin exhibits favorable pharmacokinetic properties, including stability and bioavailability when administered orally or intravenously .
These interaction studies highlight the compound's potential therapeutic roles and inform further research into its mechanisms of action.








